molecular formula C18H17ClN4OS2 B2783368 N-(2-chlorobenzyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide CAS No. 894010-65-2

N-(2-chlorobenzyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2783368
CAS No.: 894010-65-2
M. Wt: 404.93
InChI Key: MTUMDVJYPZGHGD-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H17ClN4OS2 and its molecular weight is 404.93. The purity is usually 95%.
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Biological Activity

N-(2-chlorobenzyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a synthetic compound that belongs to the class of thiazole and pyridazine derivatives. These compounds have gained attention in medicinal chemistry for their potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C16H16ClN3S\text{C}_{16}\text{H}_{16}\text{ClN}_3\text{S}

Key features include the presence of a thiazole and pyridazine moiety, which are known for their diverse biological activities. The compound is synthesized through multi-step chemical processes that involve various intermediates.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets within cells. The thiazole and pyridazine moieties may bind to various receptors or enzymes involved in cell signaling pathways, potentially leading to:

  • Inhibition of cancer cell proliferation
  • Induction of apoptosis in cancer cells
  • Antimicrobial activity against certain pathogens

Further studies are required to elucidate the specific pathways affected by this compound.

Anticancer Activity

Research has shown that thiazole and pyridazine derivatives possess significant anticancer properties. For instance, a study evaluated a series of benzothiazole derivatives for their anticancer activity against various human cancer cell lines. Among these compounds, some exhibited potent inhibitory effects with IC50 values as low as 1.2 nM against SKRB-3 cells . This suggests that similar derivatives like this compound could also demonstrate significant anticancer potential.

Antimicrobial Activity

In addition to anticancer properties, thiazole derivatives have been investigated for their antimicrobial effects. A study reported on the synthesis and evaluation of thiazole analogs for antimalarial activity against Plasmodium falciparum, indicating that modifications on the thiazole ring significantly influenced their potency and cytotoxicity . This highlights the potential for this compound to be explored for similar applications.

Case Studies

  • Anticancer Evaluation :
    • A series of novel benzothiazole derivatives were synthesized and tested against various cancer cell lines. Compounds demonstrated broad-spectrum anticancer activities with significant potency compared to standard drugs .
    • Specific compounds showed IC50 values ranging from 1.2 nM to 48 nM across different cell lines, indicating a promising avenue for further research into derivatives like this compound.
  • Antimicrobial Activity :
    • The hybridization of phthalimide and thiazole structures has shown promising leishmanicidal activity with low cytotoxicity in mammalian cells . This suggests that similar structural motifs in this compound could yield effective antimicrobial agents.

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the class of thiazole and pyridazine derivatives, which are known for their diverse biological activities. The synthesis of N-(2-chlorobenzyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide typically involves several multi-step chemical processes that require careful control of reaction conditions to ensure high purity and yield.

Key features of the molecular structure include:

  • Thiazole Ring : Contributes to various biological activities.
  • Pyridazine Moiety : Known for its interaction with biological targets.

The compound can be synthesized through reactions involving key intermediates, which facilitate its formation. Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the identity and purity of the synthesized compound.

Anticancer Properties

Research indicates that compounds containing thiazole and pyridazine moieties exhibit significant anticancer activity. For instance, studies have shown that similar thiazole derivatives demonstrate selective cytotoxicity against various cancer cell lines, including human lung adenocarcinoma cells (A549) and glioblastoma cells (U251). The structure–activity relationship (SAR) analysis reveals that specific substitutions on these rings can enhance their anticancer efficacy .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µM)Remarks
Compound 1A54923.30 ± 0.35Strong selectivity
Compound 19U251>1000High apoptosis percentage
Compound 22HT292.01Excellent growth inhibition

Therapeutic Applications

Given its structural characteristics and biological activities, this compound has potential applications in treating various diseases:

Cancer Treatment

The compound's ability to inhibit cancer cell proliferation makes it a candidate for further pharmacological studies aimed at developing new anticancer therapies. Ongoing research focuses on elucidating the specific pathways affected by this compound and optimizing its structure for enhanced efficacy .

Inflammation Modulation

Research has also indicated that compounds derived from thiazole and pyridazine structures may play a role in modulating inflammatory responses, which are critical in diseases such as cardiovascular disorders and cancer .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4OS2/c1-11-18(26-12(2)21-11)15-7-8-17(23-22-15)25-10-16(24)20-9-13-5-3-4-6-14(13)19/h3-8H,9-10H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTUMDVJYPZGHGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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